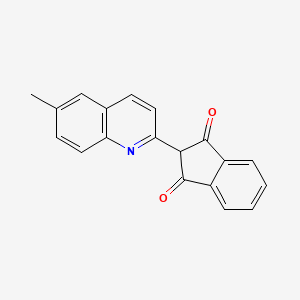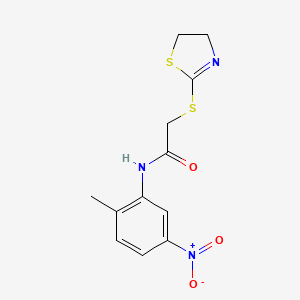![molecular formula C12H19N3OS B5781245 N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea, also known as DMAT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAT is a thiourea derivative that has been shown to inhibit the activity of a specific protein kinase, making it a valuable tool for studying the biochemical and physiological effects of this enzyme. In
Mecanismo De Acción
N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea is a potent inhibitor of CK2 activity, binding to the ATP-binding site of the enzyme and preventing the transfer of phosphate groups to substrate proteins. This results in a decrease in CK2-mediated phosphorylation events, which can have downstream effects on a variety of cellular processes.
Biochemical and Physiological Effects
The inhibition of CK2 activity by N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. For example, N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to induce apoptosis in cancer cells by inhibiting CK2-mediated phosphorylation of the pro-apoptotic protein BAD. N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has also been shown to inhibit the growth of tumor cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea in lab experiments is its specificity for CK2, which allows researchers to investigate the role of this enzyme in a variety of cellular processes. However, N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea also has some limitations, including its potential toxicity and the fact that it may inhibit other protein kinases at high concentrations.
Direcciones Futuras
There are a number of potential future directions for research involving N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea. For example, researchers could investigate the role of CK2 in other diseases, such as neurodegenerative disorders or autoimmune diseases. Additionally, researchers could explore the potential of N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea as a therapeutic agent for CK2-related diseases, either alone or in combination with other drugs. Finally, researchers could investigate the potential of N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea as a tool for studying other protein kinases, either by modifying the compound to target other enzymes or by using it as a template for the development of new inhibitors.
Métodos De Síntesis
N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea can be synthesized through a multistep process involving the reaction of 2-chloro-N-(2-methoxyphenyl)acetamide with N,N-dimethylethylenediamine, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained through a purification process involving recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been used extensively in scientific research as a tool for studying the activity of protein kinases. Specifically, N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth and differentiation, DNA repair, and apoptosis. N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been used in a variety of research studies to investigate the role of CK2 in these processes and to identify potential therapeutic targets for CK2-related diseases.
Propiedades
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-15(2)9-8-13-12(17)14-10-6-4-5-7-11(10)16-3/h4-7H,8-9H2,1-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGARZSAXKSVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)ethyl]-3-(2-methoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5781164.png)




![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)



![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)


![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)